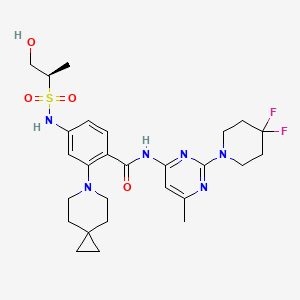

(S)-AM-9022

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H36F2N6O4S |

|---|---|

Molecular Weight |

578.7 g/mol |

IUPAC Name |

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide |

InChI |

InChI=1S/C27H36F2N6O4S/c1-18-15-23(32-25(30-18)35-13-9-27(28,29)10-14-35)31-24(37)21-4-3-20(33-40(38,39)19(2)17-36)16-22(21)34-11-7-26(5-6-26)8-12-34/h3-4,15-16,19,33,36H,5-14,17H2,1-2H3,(H,30,31,32,37)/t19-/m1/s1 |

InChI Key |

OLCRYQGHHMGOJZ-LJQANCHMSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)[C@H](C)CO)N4CCC5(CC5)CC4 |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)C(C)CO)N4CCC5(CC5)CC4 |

Origin of Product |

United States |

Foundational & Exploratory

(S)-AM-9022: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AM-9022 is the S-enantiomer of AM-9022, a potent and selective, orally active inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A is a motor protein that plays a critical role in chromosome alignment and segregation during mitosis.[4][5] Its inhibition presents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN).[1][6][7] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name 2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide.[8] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H36F2N6O4S | [9][10] |

| Molecular Weight | 578.67 g/mol | [9][11] |

| CAS Number | 2446872-47-3 | [2][3] |

| Appearance | White to off-white solid | [9] |

| SMILES | O=C(C1=CC=C(NS(--INVALID-LINK--CO)(=O)=O)C=C1N2CCC3(CC3)CC2)NC4=CC(C)=NC(N5CCC(F)(F)CC5)=N4 | [2][9] |

| Solubility | DMSO: 50 mg/mL (86.41 mM) | [9][12] |

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the specific synthesis of the (S)-enantiomer of AM-9022 is not publicly available in the reviewed scientific literature, the general synthetic strategy for AM-9022 and its analogs has been described as part of a medicinal chemistry campaign.[1][13] The synthesis involves a multi-step process likely culminating in a chiral separation to isolate the desired (S)-enantiomer.

A representative synthetic workflow for related KIF18A inhibitors involves key steps such as nucleophilic aromatic substitution, amide bond formation, and palladium-catalyzed coupling reactions.[13]

A generalized synthetic workflow for AM-9022 and its analogs.

Representative Experimental Protocol for a Related Analog

The following is a representative experimental protocol for the synthesis of a closely related KIF18A inhibitor, which illustrates the key chemical transformations involved.

Step 1: Nucleophilic Aromatic Substitution A substituted fluoro-nitroaromatic compound is reacted with a cyclic amine in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

Step 2: Reduction of the Nitro Group The resulting nitro-intermediate is then reduced to the corresponding aniline. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation.

Step 3: Amide Coupling The aniline intermediate is coupled with a carboxylic acid derivative. This reaction is typically mediated by a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base.

Step 4: Final Elaboration (e.g., Sulfonamide Formation) The final functional group, such as the sulfonamide moiety in AM-9022, is introduced. This may involve the reaction of an amine with a sulfonyl chloride in the presence of a base.

Step 5: Chiral Separation The racemic mixture of the final product is subjected to chiral separation, commonly using supercritical fluid chromatography (SFC) with a chiral stationary phase to isolate the individual enantiomers.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the kinesin motor protein KIF18A.[1] KIF18A is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[4][14] It functions by dampening the dynamics of kinetochore microtubules.[15]

Inhibition of KIF18A by this compound disrupts this process, leading to chromosome misalignment, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in cancer cells.[1] This mechanism of action is particularly effective in cancer cells with high levels of chromosomal instability (CIN), as these cells are more reliant on a fully functional mitotic checkpoint for survival.[1][6][7]

Signaling Pathway of KIF18A Inhibition

Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of AM-9022, the racemic mixture containing this compound.

In Vitro Activity of AM-9022

| Assay | Cell Line | IC50 / EC50 (µM) | Reference |

| KIF18A MT-ATPase Motor Assay | - | 0.047 | [16] |

| Cell Growth Inhibition | BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3 (sensitive lines) | Mean EC50 = 0.045 | [1][9] |

| Cell Growth Inhibition | AM-0277 (analog) sensitive lines | Mean EC50 = 0.047 | [1] |

| Cell Growth Inhibition | AM-1882 (analog) sensitive lines | Mean EC50 = 0.021 | [1] |

In Vivo Activity of AM-9022

| Animal Model | Dosing | Outcome | Reference |

| Breast and Ovarian Tumor Models | 30-100 mg/kg; p.o.; daily for 18 or 21 days | Significant anti-cancer effects at well-tolerated doses | [9] |

| OVCAR-3 CDX Tumor Model | 30-100 mg/kg; p.o.; daily | Increased pH3 mitotic marker levels, tumor growth inhibition, and tumor regression | [9] |

| JIMT-1 Basal-like Breast Cancer CDX Tumor Model | 30 or 100 mg/kg; p.o.; daily for 21 days | Tumor growth inhibition | [1] |

Conclusion

This compound is a promising therapeutic agent that selectively targets the mitotic kinesin KIF18A. Its mechanism of action, which leads to mitotic arrest and apoptosis in chromosomally unstable cancer cells, provides a clear rationale for its development as an anti-cancer drug. While detailed synthetic protocols for the specific enantiomer are not widely published, the general synthetic routes are understood, and the compound's biological activity has been well-characterized. Further research into its clinical efficacy is warranted.

References

- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 7. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AM-9022 | Microtubule(Tubulin) | 2446872-46-2 | Invivochem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. AM-9022 - Immunomart [immunomart.com]

- 11. file.medchemexpress.eu [file.medchemexpress.eu]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Kif18A and chromokinesins confine centromere movements via microtubule growth suppression and spatial control of kinetochore tension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Kinesin compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

(S)-AM-9022: A Deep Dive into the Mechanism of Mitotic Arrest Through Selective KIF18A Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-AM-9022, the S-enantiomer of AM-9022, is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A. This protein plays a critical role in chromosome alignment during mitosis, and its inhibition represents a promising therapeutic strategy, particularly for chromosomally unstable (CIN) cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inducing mitotic arrest. We will delve into the preclinical data, detail the key experimental protocols for its evaluation, and visualize the underlying molecular pathways.

Introduction: The Role of KIF18A in Mitosis and as a Cancer Target

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The kinesin superfamily of motor proteins is essential for the intricate choreography of mitotic events. KIF18A, a member of the kinesin-8 family, functions as a plus-end directed motor protein that localizes to the plus-ends of kinetochore microtubules (k-MTs). Its primary role is to attenuate the dynamic instability of these microtubules, thereby suppressing chromosome oscillations and facilitating their proper alignment at the metaphase plate.

Chromosomal instability (CIN), a hallmark of many aggressive cancers, is characterized by a high rate of chromosome mis-segregation during mitosis. Tumors with high CIN are often associated with mutations in genes like TP53. These CIN cancer cells have been shown to be particularly dependent on KIF18A for their survival, making KIF18A an attractive therapeutic target for selectively eliminating cancer cells with minimal impact on normal, chromosomally stable cells.

This compound: A Potent and Selective KIF18A Inhibitor

This compound is the biologically active S-enantiomer of the racemate AM-9022. It is an orally active, potent, and selective inhibitor of the KIF18A motor protein.

Mechanism of Action

This compound exerts its anti-mitotic effect by directly inhibiting the microtubule-dependent ATPase activity of KIF18A. This enzymatic activity is essential for KIF18A to translocate along microtubules and perform its function in regulating microtubule dynamics at the kinetochore. By inhibiting this ATPase activity, this compound prevents KIF18A from dampening chromosome oscillations, leading to severe chromosome misalignment during metaphase.

This disruption of chromosome alignment activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase. The persistent activation of the SAC due to unresolved chromosome misalignment leads to a prolonged mitotic arrest.

Cellular Consequences of KIF18A Inhibition by this compound

The sustained mitotic arrest induced by this compound triggers a cascade of downstream events, ultimately leading to cell death, particularly in CIN cancer cells. The key cellular phenotypes observed upon treatment with this compound include:

-

Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle.

-

Spindle Abnormalities: The mitotic spindles often appear multipolar, with fragmented centrosomes.

-

Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for AM-9022, the racemic mixture containing the active (S)-enantiomer.

Table 1: In Vitro Potency of AM-9022

| Assay Type | Target | Cell Line | IC50 / EC50 | Reference |

| KIF18A Motor Assay (ADP-Glo) | KIF18A | - | IC50 not explicitly stated for this compound, but related compounds show nanomolar potency. | |

| Cell Growth Inhibition | KIF18A-sensitive cancer cells | BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3 | Mean EC50 = 0.045 µM |

Table 2: In Vivo Efficacy of AM-9022

| Cancer Model | Dosing Regimen | Key Findings | Reference |

| OVCAR-3 CDX | 30-100 mg/kg, p.o., daily for 18 or 21 days | Significant tumor growth inhibition, tumor regression (95% TR, 6/10 tumor-free), 3.4-fold increase in pH3 mitotic marker. | |

| JIMT-1 | 30-100 mg/kg, p.o., daily for 18 or 21 days | Tumor growth inhibition with evidence of tumor regression (16% and 94% TR). |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

KIF18A Motor Activity Assay (ADP-Glo™)

This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant KIF18A motor domain, taxol-stabilized microtubules, and ATP in a suitable assay buffer.

-

Compound Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition of KIF18A ATPase activity relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., OVCAR-3, BT-549) in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content. An increase in the G2/M population indicates mitotic arrest.

Immunofluorescence for Mitotic Spindle Analysis

This technique is used to visualize the mitotic spindle and chromosome alignment.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described for cell cycle analysis.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and pericentrin (to visualize centrosomes) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

DNA Staining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Analysis: Examine the morphology of the mitotic spindles and the alignment of chromosomes. Quantify the percentage of cells with multipolar spindles or misaligned chromosomes.

Western Blotting for Mitotic Markers

This method is used to detect the levels of proteins indicative of mitotic arrest.

Protocol:

-

Cell Lysis and Protein Quantification: Treat cells with this compound, lyse them in RIPA buffer, and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) (a marker for mitotic cells) overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative increase in the mitotic marker.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Caption: Signaling Pathway of this compound Action.

Caption: Experimental Workflow for this compound Evaluation.

Caption: Logical Relationship of this compound Effects.

Conclusion and Future Directions

This compound is a promising therapeutic agent that selectively targets the mitotic kinesin KIF18A, exploiting a key vulnerability in chromosomally unstable cancer cells. Its mechanism of action, centered on the induction of mitotic arrest through the disruption of chromosome alignment, has been well-characterized through a variety of in vitro and in vivo studies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of KIF18A inhibitors.

Future research will likely focus on further elucidating the precise molecular determinants of sensitivity to KIF18A inhibition, identifying potential resistance mechanisms, and exploring combination therapies to enhance the efficacy of this targeted anti-mitotic strategy. The continued development of potent and selective KIF18A inhibitors like this compound holds significant promise for the treatment of a range of aggressive and difficult-to-treat cancers.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Inhibition of KIF18A ATPase Activity by (S)-AM-9022

This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental methodologies related to the inhibition of the mitotic kinesin KIF18A's ATPase activity by the small molecule inhibitor this compound. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction to KIF18A and its Role in Mitosis

KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in the proper segregation of chromosomes during mitosis.[1][2][3][4] It is an ATP-dependent, plus-end directed motor protein that moves along microtubules.[2][3] A key function of KIF18A is to regulate the dynamics of kinetochore microtubules, which ensures the correct alignment of chromosomes at the metaphase plate and maintains appropriate spindle tension.[3][5] Depletion or inhibition of KIF18A leads to defects in chromosome congression, increased chromosome oscillations, and activation of the spindle assembly checkpoint (SAC).[3][6] In cancer cells characterized by chromosomal instability (CIN), this disruption of mitosis can lead to mitotic catastrophe and selective cell death, making KIF18A a promising therapeutic target.[1][7][8][9]

This compound: A Potent and Selective KIF18A Inhibitor

This compound is a potent and selective small-molecule inhibitor of KIF18A.[10][11][12] It is an orally active compound that has demonstrated significant anti-cancer effects in preclinical models of chromosomally unstable cancers, such as triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC).[7][8][9][10] this compound and its analogs are non-competitive with respect to both ATP and microtubules, indicating a distinct mechanism of action from some other kinesin inhibitors.[6][7]

Quantitative Data: In Vitro and Cellular Activity

The following tables summarize the quantitative data for this compound and related KIF18A inhibitors from various assays.

Table 1: In Vitro KIF18A ATPase Inhibition

| Compound | IC50 (nM) in Kinesin-8 Microtubule (MT)-ATPase Motor Assay | Reference |

| This compound | 62 | [2][13] |

| AM-1882 | 230 | [14] |

| AM-5308 | 30, 47 | [2][13][14] |

| AM-7710 | 6160 | [2][13] |

Table 2: Cellular Activity of KIF18A Inhibitors

| Compound | Mean EC50 (µM) in KIF18A-Inhibitor Sensitive Cell Lines | Cell Lines | Reference |

| This compound | 0.045 | BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3 | [7][10] |

| AM-0277 | 0.047 | BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3 | [7] |

| AM-1882 | 0.021 | BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3 | [7] |

Mechanism of Action: Disrupting the Mitotic Spindle

Inhibition of KIF18A's ATPase activity by this compound prevents its proper function in regulating microtubule dynamics at the plus-ends. This leads to a cascade of events within the mitotic cell, ultimately resulting in apoptosis or mitotic catastrophe in cancer cells with high CIN. The proposed signaling pathway and mechanism of action are depicted in the following diagram.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

KIF18A Microtubule-Stimulated ATPase Motor Assay

This assay is designed to measure the enzymatic activity of KIF18A and the inhibitory effect of compounds like this compound.

-

Reagents and Materials:

-

Recombinant human KIF18A protein

-

Taxol-stabilized microtubules (MTs)

-

ATP

-

Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 2 mM MgCl2, 1 mM DTT, 15 µM Taxol)

-

This compound and other test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based detection of ADP production

-

-

Procedure:

-

Prepare a reaction mixture containing KIF18A protein and microtubules in the assay buffer.

-

Add serial dilutions of this compound or control vehicle (DMSO) to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the ATPase reaction by adding a final concentration of ATP (e.g., 100 µM).

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Record the luminescence signal, which is proportional to the ADP concentration.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay

This assay determines the effect of KIF18A inhibition on the growth of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., OVCAR-3, MDA-MB-157, BT-549)

-

Complete cell culture medium

-

This compound and other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) or direct cell counting method.

-

-

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle control.

-

Incubate the plates for a specified duration (e.g., 96 hours).

-

Measure cell viability using a chosen method. For CellTiter-Glo®, add the reagent to the wells, incubate, and measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to the DMSO control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mitotic Feature Analysis (Immunofluorescence)

This assay visualizes and quantifies the cellular phenotypes associated with KIF18A inhibition, such as mitotic arrest and centrosome amplification.

-

Reagents and Materials:

-

Cancer cell lines cultured on coverslips or in imaging-compatible plates.

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-phospho-Histone H3 (pH3) (mitotic marker), anti-pericentrin (PCM) (centrosome marker).

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear counterstaining.

-

-

Procedure:

-

Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips or image the plates using a high-content imaging system or a fluorescence microscope.

-

Quantify the percentage of pH3-positive cells and the number of PCM foci per cell to assess mitotic arrest and centrosome abnormalities.

-

Experimental Workflow for KIF18A Inhibitor Discovery and Characterization

The following diagram outlines the typical workflow for the discovery and preclinical validation of a KIF18A inhibitor like this compound.

References

- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Amide Compounds as KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Kinesin compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

Discovery and Structure-Activity Relationship (SAR) of the AM-9022 Series: Potent and Selective KIF18A Inhibitors for Chromosomally Unstable Cancers

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The kinesin motor protein KIF18A is a critical component of the mitotic machinery, playing a key role in chromosome alignment during cell division. In chromosomally unstable (CIN) cancer cells, which are characterized by a high rate of chromosome mis-segregation, KIF18A has emerged as a promising therapeutic target. Inhibition of KIF18A's ATPase activity leads to mitotic arrest and subsequent cell death selectively in these cancer cells, while sparing healthy, chromosomally stable cells. This whitepaper provides an in-depth technical guide to the discovery and structure-activity relationship (SAR) of the AM-9022 series, a novel class of potent and selective KIF18A inhibitors. We will detail the evolution of this series from an initial screening hit to a clinical candidate, present comprehensive SAR data, and provide detailed experimental protocols for key biological assays.

Introduction: KIF18A as a Therapeutic Target in CIN Cancers

Chromosomal instability is a hallmark of many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[1][2][3] These cancers are often associated with mutations in tumor suppressor genes like TP53.[2][3] CIN cells exhibit an increased dependency on specific cellular processes to manage their chaotic genomes and ensure survival during mitosis. One such dependency is on the kinesin motor protein KIF18A.[4][5]

KIF18A, a member of the kinesin-8 family, is a plus-end directed motor protein that hydrolyzes ATP to move along microtubules.[2] Its primary function during mitosis is to regulate the dynamics of kinetochore microtubules, ensuring the proper alignment of chromosomes at the metaphase plate.[4][5] In CIN cancer cells, the loss of KIF18A function through genetic knockdown or small molecule inhibition leads to severe mitotic defects, including prolonged mitotic arrest, chromosome congression failure, and ultimately, apoptotic cell death.[4][6][7] This selective vulnerability makes KIF18A an attractive target for the development of targeted cancer therapies.

The Discovery of the AM-9022 Series

The journey to identify potent and selective KIF18A inhibitors began with high-throughput screening campaigns. An initial hit, AM-7710 , was identified with a modest inhibitory activity against KIF18A, exhibiting an IC50 value of 6160 nM.[2][3] While its potency was low, AM-7710 provided a crucial chemical scaffold for further optimization through medicinal chemistry efforts.

Through iterative cycles of chemical synthesis and biological testing, the SAR of the series was explored, leading to the identification of significantly more potent analogs. Early-stage SAR efforts led to compounds like AM-0277 and AM-1882 .[8] Further optimization of the core structure and peripheral substituents culminated in the discovery of late-stage SAR leads, including AM-5308 and the eponymous AM-9022 , which demonstrated nanomolar potency against KIF18A.[2][3][8] The continued medicinal chemistry efforts led to the identification of AMG650 (Sovilnesib), a clinical candidate that has advanced to Phase Ib trials for the treatment of high-grade serous ovarian cancer.[2][3][9]

Structure-Activity Relationship (SAR) of the AM-9022 Series

The optimization of the AM-7710 scaffold to the AM-9022 series and ultimately to the clinical candidate AMG650 involved systematic modifications of different parts of the molecule. The following tables summarize the key SAR findings.

| Compound ID | R1 Group | KIF18A IC50 (nM) | OVCAR-3 Cell Proliferation IC50 (nM) |

| AM-7710 | (Structure not fully disclosed) | 6160 | >10000 |

| AMG650 | Cyclopropyl | 71 | 70.8 |

| Compound 2 | (Structure with removal of cyclopropyl) | - | >10000 |

| Compound 3 | Cyclohexenyl | - | 70.8 |

| Compound 4 | (Structure with removal of cyclopropyl) | - | >10000 |

| Compound 5 | (Structure with removal of cyclopropyl) | - | >10000 |

| Compound 6 | Cyclopentenyl | - | 2091 |

| Compound 7 | Cyclohexyl | - | >10000 |

| Compound 8 | Bridged Ring | - | 464.7 |

| AM-5308 | (Structure not fully disclosed) | 30 | Potent |

| AM-9022 | (Structure not fully disclosed) | 62 | 45 |

Table 1: SAR around the R1 Group. Data compiled from multiple sources.[2][3]

| Compound ID | R2 Group | KIF18A IC50 (nM) | OVCAR-3 Cell Proliferation IC50 (nM) |

| Compound 3 | 4,4-difluoropiperidinyl | - | 70.8 |

| Compound 9 | 4,4-difluorocyclohexyl | - | >10000 |

| Compound 10 | Pyrrolidinyl | - | >10000 |

| Compound 11 | 3,3-difluoroazetidinyl | - | >10000 |

| Compound 12 | 3-azabicyclo[3.1.0]hexane | - | >10000 |

Table 2: SAR around the R2 Group. Data compiled from multiple sources.[2]

| Compound ID | Ring A | KIF18A IC50 (nM) | OVCAR-3 Cell Proliferation IC50 (nM) |

| Compound 3 | Methylpyrimidinyl | - | 70.8 |

| Compound 13 | Pyridinyl | 6.6 | 18.2 |

| Compound 14 | Phenyl | - | >1000 |

| Compound 15 | Phenyl | - | >1000 |

| Compound 16 | 4-methylpyridinyl | 8.2 | 64.7 |

| Compound 18 | Pyrazinyl | 2.9 | 16.5 |

| Compound 19 | 3-fluoropyridinyl | 3.9 | 40.5 |

Table 3: SAR of the Heteroaromatic Ring A. Data compiled from multiple sources.[2]

Experimental Protocols

KIF18A ATPase Activity Assay (ADP-Glo™ Luminescence Assay)

This assay measures the amount of ADP produced by the ATPase activity of KIF18A.

Materials:

-

Recombinant human KIF18A protein

-

Microtubules

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT

-

Test compounds dissolved in DMSO

-

White, opaque 384-well plates

Procedure:

-

Prepare the KIF18A enzyme solution by diluting the recombinant protein in Assay Buffer.

-

Prepare the microtubule solution in Assay Buffer.

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the test compound solution or DMSO (vehicle control).

-

Add 5 µL of the KIF18A enzyme solution to each well.

-

Add 5 µL of the microtubule solution to each well.

-

To initiate the reaction, add 5 µL of ATP solution (prepared in Assay Buffer) to each well. The final ATP concentration should be at or near the Km for KIF18A.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable data analysis software.

Cell Proliferation Assay (Nuclear Count Assay)

This assay determines the effect of KIF18A inhibitors on the proliferation of cancer cell lines.

Materials:

-

OVCAR-3 human ovarian cancer cells (or other suitable CIN cancer cell line)

-

Complete growth medium (e.g., RPMI-1640 supplemented with 20% fetal bovine serum and human recombinant insulin)

-

Test compounds dissolved in DMSO

-

96-well clear-bottom plates

-

Hoechst 33342 nuclear stain

-

Automated imaging system (e.g., ArrayScan VTi)

Procedure:

-

Seed OVCAR-3 cells in 96-well plates at a density of 1,500-4,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete growth medium.

-

Remove the medium from the cell plates and add the medium containing the test compounds or DMSO (vehicle control).

-

Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add Hoechst 33342 to each well to stain the cell nuclei.

-

Acquire images of the stained nuclei using an automated imaging system.

-

Use image analysis software to count the number of nuclei in each well.

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.

-

Determine the EC50 values using a suitable data analysis software.

Visualizing the Drug Discovery Workflow and Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes described in this whitepaper.

Caption: A flowchart illustrating the key stages in the discovery and optimization of the AM-9022 series of KIF18A inhibitors.

Caption: A diagram illustrating the signaling pathway of KIF18A and the mechanism of action of the AM-9022 series of inhibitors.

Conclusion

The discovery and development of the AM-9022 series of KIF18A inhibitors represent a significant advancement in the field of targeted cancer therapy. By exploiting the specific vulnerability of chromosomally unstable cancer cells to the inhibition of this key mitotic kinesin, these compounds offer a promising new therapeutic strategy for a range of difficult-to-treat malignancies. The comprehensive structure-activity relationship data and detailed experimental protocols presented in this whitepaper provide a valuable resource for researchers and drug development professionals working to further advance this and other novel classes of anticancer agents. The continued clinical development of KIF18A inhibitors like AMG650 will be crucial in determining their ultimate therapeutic potential.

References

- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 2. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 7. Targeting the Mitotic Kinesin KIF18A in Chromosomally Unstable Cancers: Hit Optimization Toward an In Vivo Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinesin compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

Stereospecificity of KIF18A Inhibitors: A Technical Overview of (S)-AM-9022

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-9022 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, a protein that plays a critical role in chromosome segregation during cell division.[1][2] Inhibition of KIF18A's ATPase activity leads to mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells, making it a promising target for oncology drug development.[3][4][5] AM-9022 is a chiral molecule, and its S-enantiomer, (S)-AM-9022, has been identified. This technical guide summarizes the currently available data on AM-9022 and its S-enantiomer, with a focus on what is known about their stereospecificity.

While the biological activity of the racemic mixture of AM-9022 and the isolated (S)-enantiomer has been characterized to some extent, a direct comparative study detailing the activity of the (R)-enantiomer is not publicly available at this time. Therefore, a complete picture of the stereospecificity of AM-9022 remains to be fully elucidated.

Quantitative Data Summary

The following table summarizes the available quantitative data for racemic AM-9022. It is important to note that "AM-9022" in the cited literature generally refers to the racemic mixture.

| Compound | Assay | Target/Cell Line | IC50 / EC50 (µM) | Reference |

| AM-9022 (racemate) | KIF18A MT-ATPase motor assay | KIF18A | 0.047 | [2] |

| AM-9022 (racemate) | Cell Growth Inhibition | KIF18A-inhibitor sensitive cells (mean) | 0.045 | [6][7] |

| AM-9022 (racemate) | Cell Growth Inhibition | BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3 (mean) | 0.045 | [7] |

Note: Data for (R)-AM-9022 is not currently available in the public domain. The available information for this compound primarily identifies it as the S-enantiomer of AM-9022 without providing specific, independent quantitative data on its inhibitory activity.[8]

Mechanism of Action and Signaling Pathway

AM-9022 exerts its anti-cancer effects by inhibiting the microtubule-dependent ATPase activity of KIF18A.[2] KIF18A is a motor protein that moves along microtubules and is essential for the proper alignment of chromosomes at the metaphase plate during mitosis. By inhibiting KIF18A, AM-9022 disrupts this process, leading to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. Persistent activation of the SAC due to improper chromosome alignment ultimately triggers mitotic catastrophe and apoptosis (programmed cell death) in cancer cells.

Caption: Signaling pathway of KIF18A inhibition by AM-9022.

Experimental Protocols

While the full text of the primary research article by Payton et al. (2023) is not publicly accessible, based on the available information, the key experiments to characterize KIF18A inhibitors like AM-9022 would likely follow these general methodologies:

KIF18A Microtubule-Stimulated ATPase Assay

This biochemical assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of KIF18A.

Objective: To measure the IC50 value of the inhibitor against KIF18A's ATPase activity.

General Procedure:

-

Reagents: Recombinant human KIF18A protein, microtubules (polymerized from tubulin), ATP, and a detection reagent for ADP (e.g., ADP-Glo™ Kinase Assay).

-

Reaction Setup: The assay is typically performed in a 384-well plate format. A reaction mixture containing KIF18A and microtubules is prepared in an appropriate buffer.

-

Compound Addition: A serial dilution of the test compound (e.g., AM-9022) is added to the wells.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow for ATP hydrolysis.

-

Detection: The amount of ADP produced is quantified using a luminescence-based detection reagent.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the KIF18A ATPase activity. The data is normalized to controls (no inhibitor and no enzyme) and the IC50 value is calculated by fitting the data to a dose-response curve.

Caption: General workflow for a KIF18A ATPase assay.

Cell-Based Proliferation/Viability Assays

These assays are crucial for determining the effect of the inhibitor on cancer cell growth and for calculating the EC50 value.

Objective: To measure the concentration of the inhibitor that causes a 50% reduction in cell viability or proliferation.

General Procedure:

-

Cell Culture: Cancer cell lines of interest (e.g., OVCAR-3, BT-549) are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the test compound is added to the cells.

-

Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours).

-

Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a suitable method, such as:

-

Resazurin-based assays (e.g., CellTiter-Blue®): Measures metabolic activity.

-

ATP-based assays (e.g., CellTiter-Glo®): Measures cellular ATP levels, indicative of viable cells.

-

Direct cell counting: Using an automated cell counter or imaging system.

-

-

Data Analysis: The results are normalized to vehicle-treated control cells, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

Future research should focus on the following areas to provide a more complete understanding:

-

Stereoselective Synthesis: Development and publication of a stereoselective synthesis for both this compound and (R)-AM-9022.

-

Direct Comparative Studies: Head-to-head comparisons of the in vitro and in vivo activity of the two enantiomers and the racemate. This should include biochemical assays (ATPase activity), cell-based assays on a panel of cancer cell lines, and potentially in vivo efficacy and pharmacokinetic studies.

-

Structural Biology: Co-crystallization of both enantiomers with KIF18A to elucidate the structural basis of their binding and any differences in their interactions with the protein.

A thorough investigation into the stereospecificity of AM-9022 will be crucial for its potential clinical development, as it may be possible to develop a more potent and safer therapeutic agent by using a single, more active enantiomer.

References

- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

(S)-AM-9022 Target Engagement in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of (S)-AM-9022 in cancer cells. Based on current scientific literature, this compound is the S-enantiomer of AM-9022, a potent and selective inhibitor of the mitotic kinesin KIF18A.[1][2] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for assessing target engagement, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: KIF18A as the Molecular Target of this compound

This compound is a highly selective small molecule inhibitor targeting Kinesin Family Member 18A (KIF18A), a plus-end directed motor protein essential for the precise alignment and segregation of chromosomes during mitosis.[3][4] In many aggressive cancers, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), a state of chromosomal instability (CIN) is a common feature, often associated with mutations in the TP53 gene.[5][6] Cancer cells with high CIN exhibit a heightened dependency on KIF18A for their survival and proliferation.[4]

Inhibition of KIF18A's ATPase motor activity by this compound disrupts its function, leading to mitotic errors, activation of the spindle assembly checkpoint (SAC), and ultimately, apoptotic cell death in these vulnerable cancer cells.[4][5][6][7] This targeted approach offers a promising therapeutic window, as normal, chromosomally stable cells are less sensitive to KIF18A inhibition.[4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for AM-9022, the racemic mixture containing the active (S)-enantiomer.

Table 1: In Vitro Inhibitory Activity of AM-9022

| Assay Type | Target | IC50 Value | Reference |

| Kinesin-8 Microtubule (MT)-ATPase Motor Assay | KIF18A | 47 nM | [8] |

| KIF18A Inhibitory Activity Assay | KIF18A | 62 nM | [4] |

Table 2: Cellular Potency of AM-9022 in Cancer Cell Lines

| Cell Line | Cancer Type | Sensitivity | Mean EC50 Value (96h incubation) | Reference |

| BT-549 | Triple-Negative Breast Cancer | Sensitive | 0.045 µM | [5][9] |

| HCC-1937 | Triple-Negative Breast Cancer | Sensitive | 0.045 µM | [5][9] |

| HCC-1806 | Triple-Negative Breast Cancer | Sensitive | 0.045 µM | [5][9] |

| MDA-MB-157 | Triple-Negative Breast Cancer | Sensitive | 0.045 µM | [5][9] |

| OVCAR-3 | High-Grade Serous Ovarian Cancer | Sensitive | 0.045 µM | [5][9] |

| CAL-51 | Triple-Negative Breast Cancer | Insensitive | > 6 µM | [5][9] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Insensitive | > 6 µM | [5][9] |

| MDA-MB-453 | HER2-Positive Breast Cancer | Insensitive | > 6 µM | [5][9] |

| ZR-75-1 | Estrogen Receptor-Positive Breast Cancer | Insensitive | > 6 µM | [5][9] |

| OVCAR-5 | High-Grade Serous Ovarian Cancer | Insensitive | > 6 µM | [5][9] |

Table 3: In Vivo Efficacy of AM-9022

| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |

| OVCAR-3 Xenograft | Ovarian Cancer | 30-100 mg/kg; p.o.; daily for 18 or 21 days | Significant anti-cancer effects, tumor regression (95% tumor regression, 6 of 10 mice tumor-free) | [9] |

| JIMT-1 Xenograft | Breast Cancer | 30-100 mg/kg; p.o.; daily for 18 or 21 days | Significant anti-cancer effects, tumor regression (16% and 94% tumor regression at different doses) | [9] |

Signaling Pathways and Mechanism of Action

The inhibition of KIF18A by this compound initiates a cascade of events within chromosomally unstable cancer cells, leading to their selective elimination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinesin compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

(S)-AM-9022 Binding Site on KIF18A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis. Its role in regulating microtubule dynamics makes it a critical component for ensuring genomic stability. Dysregulation of KIF18A is frequently observed in chromosomally unstable (CIN) cancers, making it a promising therapeutic target. Small molecule inhibitors of KIF18A, such as (S)-AM-9022, have emerged as a novel class of anti-cancer agents that selectively target these rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the binding site of this compound on KIF18A, detailing the mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Mechanism of Action: An Allosteric Inhibition Model

This compound is a potent and selective inhibitor of KIF18A. It functions through an allosteric mechanism, meaning it binds to a site on the enzyme distinct from the active ATP-binding pocket and the microtubule-binding interface. This is supported by findings that the potency of inhibitors in the AM-9022 series is not affected by varying concentrations of ATP or microtubules.[1]

The proposed binding site for AM-9022 and its analogs is a hydrophobic allosteric pocket formed by the motor helices α4 and α6.[1] This pocket is located near the microtubule-binding surface of the KIF18A motor domain. Binding of this compound to this site is thought to induce a conformational change that inhibits the microtubule-stimulated ATPase activity of KIF18A, thereby preventing the motor protein from translocating along microtubules and carrying out its function in chromosome alignment. This disruption of KIF18A function leads to mitotic arrest and subsequent cell death in cancer cells with high chromosomal instability.[1][2]

Further evidence supporting the α4 helix as a key regulatory region for KIF18A inhibitors comes from mutagenesis studies. Mutations within the α4 helix of KIF18A have been shown to mimic the phenotypic effects of chemical inhibition, including the mislocalization of the motor protein and a reduction in the proliferation of chromosomally unstable tumor cells.[2][3][4]

Quantitative Data

The following tables summarize the in vitro potency of this compound and related compounds against KIF18A and various cancer cell lines.

Table 1: Biochemical Potency of KIF18A Inhibitors

| Compound | Target | Assay | IC50 (nM) |

| AM-9022 | KIF18A | Microtubule-Stimulated ATPase Assay | 47 |

| AM-1882 | KIF18A | Microtubule-Stimulated ATPase Assay | 230 |

| AM-5308 | KIF18A | Microtubule-Stimulated ATPase Assay | 47 |

| Sovilnesib (AMG650) | KIF18A | Microtubule-Stimulated ATPase Assay | 71 |

Data sourced from multiple chemical vendor websites and publications.

Table 2: Cellular Activity of AM-9022 in KIF18A-Inhibitor Sensitive Cancer Cell Lines

| Cell Line | Cancer Type | Assay | EC50 (µM) |

| BT-549 | Triple-Negative Breast Cancer | Cell Growth (96h) | ~0.045 |

| HCC-1937 | Triple-Negative Breast Cancer | Cell Growth (96h) | ~0.045 |

| HCC-1806 | Triple-Negative Breast Cancer | Cell Growth (96h) | ~0.045 |

| MDA-MB-157 | Triple-Negative Breast Cancer | Cell Growth (96h) | ~0.045 |

| OVCAR-3 | Ovarian Cancer | Cell Growth (96h) | ~0.045 |

Mean EC50 value reported for the sensitive cell lines.[1]

Experimental Protocols

KIF18A Motor Domain Expression and Purification

Objective: To produce purified KIF18A motor domain for use in biochemical assays.

Methodology:

-

Construct Design: The human KIF18A motor domain (amino acids 1-355) is cloned into an expression vector (e.g., pET vector) with an N-terminal hexa-histidine (6xHis) tag for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-0.5 mM, and the culture is incubated overnight at a lower temperature (e.g., 18°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged KIF18A motor domain is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is exchanged into a final storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT).

-

Quality Control: The purity and concentration of the protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Microtubule-Stimulated ATPase Assay (ADP-Glo™ Assay)

Objective: To determine the IC50 value of this compound against the ATPase activity of the KIF18A motor domain.

Methodology:

-

Reagent Preparation:

-

KIF18A Enzyme: Purified KIF18A motor domain is diluted to the desired concentration in assay buffer (e.g., 80 mM PIPES pH 6.9, 50 mM NaCl, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

-

Microtubules (MTs): Taxol-stabilized microtubules are prepared by polymerizing tubulin in the presence of GTP and then stabilizing with taxol.

-

This compound: A serial dilution of the inhibitor is prepared in DMSO.

-

ATP: A stock solution of ATP is prepared in assay buffer.

-

ADP-Glo™ Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent are prepared according to the manufacturer's instructions (Promega).

-

-

Assay Procedure:

-

In a 384-well plate, add the KIF18A enzyme, microtubules, and the serially diluted this compound or DMSO (vehicle control).

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the KIF18A ATPase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Caption: Signaling pathway of KIF18A inhibition by this compound.

Caption: Experimental workflow for this compound characterization.

References

- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]

In Vitro Characterization of (S)-AM-9022: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AM-9022 is the S-enantiomer of AM-9022, a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A.[1] KIF18A is a plus-end directed motor protein that plays a crucial role in regulating chromosome movements during mitosis.[2] Inhibition of KIF18A's ATPase activity disrupts its function, leading to mitotic arrest and subsequent cell death, particularly in chromosomally unstable (CIN) cancer cells.[3][4] This targeted approach makes this compound a promising candidate for the development of novel cancer therapeutics.

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, with a focus on its biochemical and cellular activities. The quantitative data presented is for the racemic mixture, AM-9022, as specific data for the (S)-enantiomer is not currently available in the public domain.

Mechanism of Action

This compound targets the motor domain of KIF18A, inhibiting its microtubule-stimulated ATPase activity.[3] This enzymatic activity is essential for KIF18A to translocate along microtubules and regulate their dynamics at the plus-ends. By inhibiting this process, this compound disrupts proper chromosome alignment at the metaphase plate, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in cancer cells with high levels of CIN.[3][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition | The EMBO Journal [link.springer.com]

Methodological & Application

Application Notes and Protocols for (S)-AM-9022 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AM-9022 is the S-enantiomer of AM-9022, a potent and selective inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is a plus-end directed motor protein that plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis.[3][4] By inhibiting the ATPase activity of KIF18A, this compound disrupts proper chromosome segregation, leading to mitotic arrest and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability (CIN).[3][5] These application notes provide detailed protocols for the use of this compound in cell culture studies to investigate its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

KIF18A is essential for dampening the oscillations of chromosomes as they align at the spindle equator. Inhibition of KIF18A's motor function by this compound leads to hyper-oscillations of chromosomes, preventing them from congressing properly at the metaphase plate.[6] This failure to achieve proper alignment activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest.[3][7] This sustained arrest can ultimately trigger apoptotic cell death.[5] Notably, cancer cells with a high degree of CIN are particularly sensitive to KIF18A inhibition, suggesting a therapeutic window for targeting these aggressive tumors.[5][8]

Data Presentation

Quantitative Data Summary

The following table summarizes the in vitro efficacy of AM-9022 (the racemate of which this compound is the active enantiomer) in various cancer cell lines. This data is crucial for selecting appropriate cell models and determining effective concentrations for your experiments.

| Cell Line | Cancer Type | EC50 (µM) | Sensitivity to KIF18A Inhibition |

| BT-549 | Triple-Negative Breast Cancer | 0.045 | Sensitive |

| HCC-1937 | Triple-Negative Breast Cancer | 0.045 | Sensitive |

| HCC-1806 | Triple-Negative Breast Cancer | 0.045 | Sensitive |

| MDA-MB-157 | Triple-Negative Breast Cancer | 0.045 | Sensitive |

| OVCAR-3 | High-Grade Serous Ovarian Cancer | 0.045 | Sensitive |

| CAL-51 | Breast Cancer | > 6 | Insensitive |

| MCF-7 | Breast Cancer | > 6 | Insensitive |

| MDA-MB-453 | Breast Cancer | > 6 | Insensitive |

| ZR-75-1 | Breast Cancer | > 6 | Insensitive |

| OVCAR-5 | High-Grade Serous Ovarian Cancer | > 6 | Insensitive |

Data compiled from Payton M, et al. (2023).[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (Cat. No.: HY-162110A, MedChemExpress)[2]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of AM-9022 (Molecular Weight: 578.67 g/mol ), dissolve 5.79 mg of the compound in 1 mL of DMSO.[9]

-

Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication in a water bath.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[10]

Cell Viability Assay (e.g., using CellTiter-Glo®)

Materials:

-

Target cancer cell lines (e.g., OVCAR-3 for sensitive, CAL-51 for insensitive)

-

Complete cell culture medium

-

96-well clear bottom, white-walled plates

-

This compound stock solution (10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells per well). Incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.[5] Include a DMSO-only control.

-

Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.[5][10]

-

After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add an equal volume of CellTiter-Glo® reagent to each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Materials:

-

Target cancer cell lines

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Phosphate-buffered saline (PBS)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at a concentration known to induce cell death (e.g., 1 µM for sensitive cell lines) for 48 hours.[5] Include a DMSO-only control.

-

Harvest the cells, including both the adherent and floating populations. To do this, collect the supernatant, wash the adherent cells with PBS, and then detach them using trypsin. Combine the supernatant and the trypsinized cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Materials:

-

Target cancer cell lines

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) for 24-48 hours.[5]

-

Harvest the cells by trypsinization, and collect them by centrifugation.

-

Wash the cell pellet with PBS and resuspend in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

References

- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Determining the IC50 of (S)-AM-9022 in OVCAR-3 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AM-9022 is the S-enantiomer of AM-9022, a potent and selective inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A plays a crucial role in chromosome alignment during mitosis, and its inhibition can lead to mitotic catastrophe and cell death, particularly in chromosomally unstable cancer cells.[3] OVCAR-3, a human ovarian adenocarcinoma cell line, is a widely used model for studying ovarian cancer and has been shown to be sensitive to KIF18A inhibition.[4][5][6] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in OVCAR-3 cells, a critical parameter for evaluating its anti-cancer potency.

Principle

The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%.[7][8] In this context, it is the concentration of this compound that reduces the viability of OVCAR-3 cells by 50% compared to untreated control cells. The IC50 is determined by treating cultured OVCAR-3 cells with a range of this compound concentrations and then assessing cell viability using a suitable assay. The resulting data is used to generate a dose-response curve from which the IC50 value can be calculated.

Data Presentation

The quantitative data from the cell viability assay should be summarized in a clear and structured table to facilitate analysis and comparison.

| This compound Conc. (µM) | Absorbance (OD) Replicate 1 | Absorbance (OD) Replicate 2 | Absorbance (OD) Replicate 3 | Mean Absorbance (OD) | Standard Deviation | % Cell Viability | % Inhibition |

| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0 | 0.0 |

| 0.001 | 1.231 | 1.255 | 1.248 | 1.245 | 0.012 | 97.9 | 2.1 |

| 0.01 | 1.102 | 1.125 | 1.118 | 1.115 | 0.012 | 87.7 | 12.3 |

| 0.1 | 0.753 | 0.789 | 0.766 | 0.769 | 0.018 | 60.5 | 39.5 |

| 1 | 0.345 | 0.361 | 0.352 | 0.353 | 0.008 | 27.8 | 72.2 |

| 10 | 0.112 | 0.108 | 0.115 | 0.112 | 0.004 | 8.8 | 91.2 |

| 100 | 0.055 | 0.058 | 0.056 | 0.056 | 0.002 | 4.4 | 95.6 |

Caption: Example data from an MTT assay for IC50 determination of this compound in OVCAR-3 cells after 72 hours of treatment.

Experimental Protocols

A widely used method for determining cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials and Reagents

-

OVCAR-3 cell line (ATCC® HTB-161™)

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow Diagram

Caption: Experimental workflow for IC50 determination.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture OVCAR-3 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, wash with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed 5,000 to 10,000 OVCAR-3 cells per well in 100 µL of complete medium in a 96-well plate.[9]

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in culture medium to obtain the desired final concentrations (e.g., a range from 0.001 µM to 100 µM is a good starting point based on known data for the racemate).[4]

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.

-

Incubate the plate for 72 hours.

-

-

MTT Assay:

-

After the 72-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

-

% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

-

-

Calculate the percentage of inhibition:

-

% Inhibition = 100 - % Cell Viability

-

-

Plot the % cell viability or % inhibition against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[7] This can be done using software such as GraphPad Prism or R.

-

Signaling Pathway